Patentiflorin A

Description

from a Vietnamese acanthaceae, Justicia patentiflora; structure in first source

Structure

3D Structure

Properties

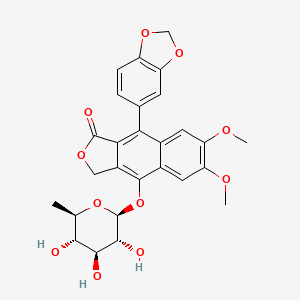

Molecular Formula |

C27H26O11 |

|---|---|

Molecular Weight |

526.5 g/mol |

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C27H26O11/c1-11-22(28)23(29)24(30)27(37-11)38-25-14-8-18(33-3)17(32-2)7-13(14)20(21-15(25)9-34-26(21)31)12-4-5-16-19(6-12)36-10-35-16/h4-8,11,22-24,27-30H,9-10H2,1-3H3/t11-,22-,23+,24-,27+/m1/s1 |

InChI Key |

NLWUWPJUIJTHAN-ZWQUELFCSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O)O)O |

Synonyms |

patentiflorin A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Patentiflorin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patentiflorin A, an arylnaphthalene lignan glycoside, has emerged as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1).[1][2][3] Isolated from the medicinal plant Justicia gendarussa, this natural product has demonstrated significantly greater anti-HIV-1 activity than the established antiretroviral drug, zidovudine (AZT).[2][3][4][5] This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound, with a focus on the experimental protocols and quantitative data essential for researchers in the fields of natural product chemistry, virology, and drug development.

Discovery through Bioassay-Guided Fractionation

The discovery of this compound was the result of a large-scale screening of over 4,500 plant extracts for anti-HIV-1 activity.[2][3][5] Extracts from the stems and roots of Justicia gendarussa, a plant with a history of use in traditional medicine in Southeast Asia, showed promising inhibitory effects against the virus.[4][5] This led to a bioassay-guided fractionation approach to isolate the active constituent.

The general workflow for this process is outlined below:

References

- 1. Glycosides of arylnaphthalene lignans from Acanthus mollis having axial chirality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arylnaphthalene lignan glycosides and other constituents from Phyllanthus reticulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Benchchem [benchchem.com]

Unveiling Patentiflorin A: A Technical Guide to its Natural Sourcing from Justicia gendarussa and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patentiflorin A, a potent arylnaphthalene lignan glycoside, has emerged as a promising natural product with significant therapeutic potential, particularly in the realm of antiviral drug discovery. Isolated from Justicia gendarussa, a medicinal plant with a long history of use in traditional medicine, this compound has demonstrated remarkable inhibitory activity against the Human Immunodeficiency Virus (HIV) and Zika virus. This technical guide provides an in-depth overview of the natural sourcing of this compound from Justicia gendarussa, including its phytochemical context, methodologies for its extraction and isolation, and a detailed examination of its mechanisms of action. Quantitative data on its biological activity are presented in structured tables, and key experimental protocols and signaling pathways are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Justicia gendarussa and its Phytochemical Landscape

Justicia gendarussa Burm.f., a member of the Acanthaceae family, is a perennial shrub native to China and widely distributed throughout Southeast Asia, including India, Indonesia, Malaysia, and Vietnam.[1][2] Traditionally, various parts of the plant have been used to treat a range of ailments such as rheumatism, fever, inflammation, and respiratory conditions.[1][3] The plant is a rich reservoir of bioactive phytochemicals, including flavonoids, alkaloids, terpenoids, and lignans.[1][4]

A quantitative analysis of the phytochemical constituents in the leaves of Justicia gendarussa reveals a significant presence of various bioactive classes, as summarized in Table 1.

| Phytochemical Class | Percentage (%w/w) |

| Alkaloids | 1.62 ± 0.08 |

| Flavonoids | 2.03 ± 0.105 |

| Phenolic Compounds | 2.21 ± 0.11 |

| Triterpenoids | 0.199 ± 0.009 |

| Carotenoids | 7.88 ± 0.394 |

| Starch | 5.85 ± 0.292 |

| Sugar | 8.74 ± 0.43 |

| Table 1: Quantitative Phytochemical Composition of Justicia gendarussa Leaves. This table presents the percentage weight by weight of major phytochemical classes found in the leaves of the plant. |

Among the diverse compounds isolated from Justicia gendarussa, this compound has garnered significant attention for its potent biological activities.

This compound: A Potent Antiviral Agent

This compound is an arylnaphthalene lignan glycoside that has been identified as a powerful inhibitor of HIV-1.[2][5] It was discovered through a large-scale screening of over 4,500 plant extracts for anti-HIV activity.[2] Subsequent bioassay-guided fractionation of extracts from the stems and roots of Justicia gendarussa led to the isolation of this promising compound.[5][6]

Anti-HIV Activity

This compound exhibits potent inhibitory activity against a broad spectrum of HIV-1 strains, including those resistant to currently approved drugs.[2][5] Its primary mechanism of action is the inhibition of the viral enzyme, reverse transcriptase (RT), which is crucial for the conversion of the viral RNA genome into DNA.[2][7] The inhibitory concentration (IC50) of this compound against various HIV-1 strains is detailed in Table 2, highlighting its superior potency compared to the well-established reverse transcriptase inhibitor, Zidovudine (AZT).

| HIV-1 Strain | Type | IC50 of this compound (nM) | IC50 of Zidovudine (AZT) (nM) |

| Bal | M-Tropic | 32 | - |

| 89.6 | Dual-Tropic | 31 | - |

| SF162 | M-Tropic | 30 | - |

| Lav.04 | T-Tropic | 32 | - |

| HIV-1LAV | - | 108 | - |

| HIV-11617-1 | NRTI-resistant | 61 | 77-95 |

| HIV-1N119 | NNRTI-resistant | 47 | - |

| Table 2: Anti-HIV-1 Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various strains of HIV-1, demonstrating its potent and broad-spectrum activity. |

Anti-Zika Virus Activity

Beyond its anti-HIV effects, this compound has also demonstrated activity against the Zika virus (ZIKV). Its mechanism in this context involves the inhibition of viral fusion with host cell membranes.[4] This is achieved by limiting the acidification of endosomal/lysosomal compartments, a critical step for the conformational changes in the viral envelope proteins required for membrane fusion.[4]

Experimental Protocols

Bioassay-Guided Isolation of this compound

While a precise, step-by-step protocol for the isolation of this compound is not publicly detailed, the process is described as a bioassay-guided fractionation of the methanol extract of the stems and roots of Justicia gendarussa.[5][6] The general workflow for such a procedure is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ijfmr.com [ijfmr.com]

- 5. Acid Trip: Zika Virus Goes Off-Pathway during pH-Triggered Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Flavonoids as Molecules With Anti-Zika virus Activity - PMC [pmc.ncbi.nlm.nih.gov]

Patentiflorin A: A Technical Guide to its Chemical Structure, Properties, and Anti-HIV-1 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patentiflorin A is a naturally occurring arylnaphthalene lignan glycoside isolated from the medicinal plant Justicia gendarussa.[1] It has emerged as a compound of significant interest due to its potent and broad-spectrum inhibitory activity against the Human Immunodeficiency Virus type 1 (HIV-1), including drug-resistant strains.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the experimental protocols for the isolation and evaluation of this compound.

Chemical Structure and Physicochemical Properties

This compound is characterized by a complex chemical structure featuring a lignan core with multiple chiral centers, substituted with methoxy and benzodioxolyl groups, and glycosylated with a 6-deoxyglucose (quinovose) moiety.[3] The presence of the quinovopyranosyloxy group is considered essential for its high degree of anti-HIV activity.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₆O₁₁ | --INVALID-LINK-- |

| Molecular Weight | 526.5 g/mol | --INVALID-LINK-- |

| IUPAC Name | 9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3H-benzo[f][2]benzofuran-1-one | --INVALID-LINK-- |

| CAS Number | 857050-63-6 | --INVALID-LINK-- |

| Appearance | White amorphous powder | Zhang et al., J. Nat. Prod. 2017, 80, 6, 1798–1807 |

| Optical Rotation | [α]25D -88.9 (c 0.1, MeOH) | Zhang et al., J. Nat. Prod. 2017, 80, 6, 1798–1807 |

Biological Activity: Anti-HIV-1 Properties

This compound exhibits potent inhibitory activity against a range of HIV-1 strains by targeting the viral enzyme, reverse transcriptase (RT).[1][2] This inhibition prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[2] Notably, it has demonstrated efficacy against both M-tropic and T-tropic HIV-1 isolates, as well as strains resistant to existing antiretroviral drugs like azidothymidine (AZT) and nevirapine.[1]

Table 2: In Vitro Anti-HIV-1 Activity of this compound

| HIV-1 Strain | Tropism | Assay | IC₅₀ (nM) |

| Bal | M-Tropic | "One-stone-two-birds" | 32 |

| 89.6 | Dual-Tropic | "One-stone-two-birds" | 31 |

| SF162 | M-Tropic | "One-stone-two-birds" | 30 |

| Lav.04 | T-Tropic | "One-stone-two-birds" | 32 |

| HIV-1LAV | - | "One-stone-two-birds" | 108 |

| HIV-11617-1 | - | "One-stone-two-birds" | 61 |

| HIV-1N119 | - | "One-stone-two-birds" | 47 |

Data sourced from Zhang et al., J. Nat. Prod. 2017, 80, 6, 1798–1807.

Table 3: Cytotoxicity of this compound

| Cell Line | Assay | CC₅₀ (µM) |

| Human PBMCs | CellTiter 96 AQueous One Solution Cell Proliferation Assay | 75 |

Data for synthesized this compound, sourced from MedChemExpress, citing Zhang et al., J. Nat. Prod. 2017, 80, 6, 1798–1807.

Experimental Protocols

Bioassay-Guided Isolation of this compound from Justicia gendarussa

The isolation of this compound is achieved through a multi-step bioassay-guided fractionation process.

1. Plant Material and Extraction:

-

Dried and powdered stems and roots of Justicia gendarussa (10 kg) are extracted three times with 95% ethanol at room temperature.

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract (500 g).

2. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol.

3. Chromatographic Separation:

-

The n-butanol soluble fraction (150 g), showing the most potent anti-HIV activity, is subjected to column chromatography on a silica gel column.

-

Elution is performed with a gradient of chloroform-methanol (from 100:1 to 1:1 v/v) to yield multiple fractions.

-

Anti-HIV active fractions are further purified using repeated column chromatography on Sephadex LH-20 (eluted with methanol) and reversed-phase C18 silica gel (eluted with a methanol-water gradient).

-

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

"One-stone-two-birds" Anti-HIV-1 Assay

This assay simultaneously evaluates the anti-HIV activity and cytotoxicity of a compound.

1. Cell Culture and Virus Stocks:

-

MT-4 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

HIV-1 strains are propagated in MT-4 cells, and the virus titers are determined.

2. Assay Procedure:

-

MT-4 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.

-

The test compound (this compound) is serially diluted and added to the wells.

-

A predetermined optimal dose of HIV-1 is added to the wells.

-

Control wells include cells with virus but no compound (virus control) and cells with no virus and no compound (mock control).

-

The plates are incubated at 37 °C in a 5% CO₂ incubator for 5 days.

3. Measurement of Anti-HIV Activity and Cytotoxicity:

-

After the incubation period, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance is read at 570 nm using a microplate reader.

-

The 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated by comparing the absorbance of the treated wells with the control wells.

Visualizations

Signaling Pathway: Inhibition of HIV-1 Reverse Transcription

Caption: Mechanism of action of this compound in the HIV-1 life cycle.

Experimental Workflow: Bioassay-Guided Isolation

Caption: Workflow for the bioassay-guided isolation of this compound.

References

Unveiling Patentiflorin A: A Technical Guide for Researchers

An In-depth Analysis of a Potent Anti-HIV-1 Agent for Drug Development Professionals

This technical guide provides a comprehensive overview of Patentiflorin A, a naturally occurring arylnaphthalene lignan glycoside with significant potential in anti-HIV-1 drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its chemical properties, biological activity, and the methodologies for its study.

Core Molecular Data

This compound is a complex molecule isolated from the medicinal plant Justicia gendarussa.[1][2] Its fundamental chemical and physical properties are summarized below, providing a foundational understanding for further research and development.

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₆O₁₁ | [3] |

| Molecular Weight | 526.5 g/mol | [3] |

| IUPAC Name | 9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3H-benzo[f][4]benzofuran-1-one | [3] |

| CAS Number | 857050-63-6 | [4] |

Biological Activity: Potent Inhibition of HIV-1

This compound has demonstrated potent and broad-spectrum inhibitory activity against the Human Immunodeficiency Virus 1 (HIV-1).[4] Notably, it is effective against both M-tropic and T-tropic strains of the virus and, critically, shows activity against drug-resistant variants.[2][4] The primary mechanism of action is the inhibition of the viral enzyme reverse transcriptase, a crucial component in the HIV life cycle.[1][5][6] This inhibition is reportedly more potent than that of Azidothymidine (AZT), a cornerstone of antiretroviral therapy.[5][7]

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound against various HIV-1 strains, showcasing its potent antiviral efficacy.

| HIV-1 Strain | Tropism | IC₅₀ (nM) |

| Bal | M-Tropic | 32 |

| 89.6 | Dual-Tropic | 31 |

| SF162 | M-Tropic | 30 |

| Lav.04 | T-Tropic | 32 |

| HIV-1LAV | - | 108 |

| HIV-11617-1 (AZT-resistant) | - | 61 |

| HIV-1N119 (Nevirapine-resistant) | - | 47 |

Data sourced from MedchemExpress and reflects findings from Zhang HJ, et al. (2017).[4]

Experimental Protocols

This section details the methodologies for the isolation of this compound and the assessment of its anti-HIV-1 activity. These protocols are based on published research and standard laboratory practices.

Bioassay-Guided Isolation of this compound

The isolation of this compound from Justicia gendarussa is achieved through a multi-step process known as bioassay-guided fractionation.[1][2] This method systematically separates the components of a crude plant extract and tests the biological activity of each fraction to guide the purification of the active compound.

1. Plant Material and Extraction:

-

The stems and roots of Justicia gendarussa are collected, dried, and pulverized.

-

The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature.

-

The resulting crude MeOH extract is concentrated under reduced pressure to yield a residue.

2. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Each solvent fraction is concentrated, and its anti-HIV activity is assessed using a relevant bioassay. The most active fraction(s) are selected for further separation.

3. Chromatographic Separation:

-

The active fraction (e.g., the EtOAc fraction) is subjected to a series of chromatographic techniques to isolate the pure compound.

-

Column Chromatography: The fraction is typically first separated on a silica gel column, eluting with a gradient of solvents (e.g., hexane-EtOAc or CHCl₃-MeOH). Fractions are collected and tested for activity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Active fractions from column chromatography are further purified using preparative HPLC with a suitable column (e.g., C18) and solvent system (e.g., acetonitrile-water or methanol-water gradient).

-

The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Anti-HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory effect of this compound on HIV-1 reverse transcriptase (RT) can be quantified using various commercially available kits or by establishing an in-house assay. The following is a generalized protocol.

1. Reaction Mixture Preparation:

-

A reaction buffer is prepared containing Tris-HCl, KCl, MgCl₂, DTT, and a non-ionic detergent.

-

A template-primer (e.g., poly(rA)-oligo(dT)) and deoxyribonucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a non-radioactive labeled nucleotide), are added to the buffer.

2. Enzyme and Inhibitor Incubation:

-

Recombinant HIV-1 Reverse Transcriptase is added to the reaction mixture.

-

Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction wells. A no-inhibitor control and a positive control (e.g., AZT or nevirapine) are also included.

3. Reaction and Detection:

-

The reaction is initiated and incubated at 37°C for a specified period (e.g., 60 minutes).

-

The reaction is stopped, and the amount of newly synthesized DNA is quantified. For radiolabeled assays, this involves measuring the incorporated radioactivity. For colorimetric or fluorometric assays, the signal is read using a microplate reader.

4. Data Analysis:

-

The percentage of RT inhibition is calculated for each concentration of this compound relative to the no-inhibitor control.

-

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualized Workflows and Pathways

To further elucidate the experimental processes and the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

References

- 1. scholar.unair.ac.id [scholar.unair.ac.id]

- 2. In vitro anti-HIV activity of ethanol extract from gandarusa (Justicia gendarussa Burm. f) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-HIV diphyllin glycosides from Justicia gendarussa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 5. Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Benchchem [benchchem.com]

Patentiflorin A: A Technical Guide on Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patentiflorin A, an arylnaphthalene lignan (ANL) glycoside isolated from the medicinal plant Justicia gendarussa, has emerged as a molecule of significant interest due to its potent biological activities.[1][2] This technical document provides a comprehensive overview of the known biological effects of this compound, with a primary focus on its well-documented anti-HIV-1 activity. It includes a summary of quantitative efficacy data, detailed experimental methodologies for key assays, and visual diagrams of its mechanism of action and discovery workflow. This guide is intended to serve as a foundational resource for researchers and professionals involved in antiviral drug discovery and development.

Core Biological Activity: Anti-HIV-1

The most extensively studied biological activity of this compound is its potent and broad-spectrum inhibition of the Human Immunodeficiency Virus Type 1 (HIV-1).[3] It has demonstrated efficacy against both macrophage-tropic (M-tropic) and T-cell-tropic (T-tropic) strains of the virus.[1][2] Notably, this compound is also effective against HIV-1 strains that have developed resistance to existing antiretroviral drugs.[2][4]

Mechanism of Action: Reverse Transcriptase Inhibition

This compound exerts its anti-HIV effect by targeting and inhibiting the viral enzyme reverse transcriptase (RT).[4][5] This enzyme is critical for the HIV life cycle, as it converts the viral RNA genome into DNA, a necessary step for the integration of the viral genetic code into the host cell's DNA.[4][6] By inhibiting RT, this compound effectively halts the viral replication process at an early stage.[1][2] Studies have shown that its inhibitory effect on reverse transcriptase is significantly more potent than that of azidothymidine (AZT), a cornerstone drug in HIV therapy.[4][7]

Visualizing the Mechanism of Action

The following diagram illustrates the role of reverse transcriptase in the HIV-1 life cycle and the inhibitory action of this compound.

Caption: HIV-1 life cycle disruption by this compound.

Quantitative Efficacy Data

The potency of this compound has been quantified against a panel of HIV-1 strains. The half-maximal inhibitory concentration (IC50) values are summarized below.

| HIV-1 Strain | Tropism | IC50 (nM)[3] |

| Bal | M-Tropic | 32 |

| 89.6 | Dual-Tropic | 31 |

| SF162 | M-Tropic | 30 |

| Lav.04 | T-Tropic | 32 |

| HIV-1LAV | - | 108 |

| HIV-11617-1 | - | 61 |

| HIV-1N119 | - | 47 |

Table 1: In vitro anti-HIV-1 activity of this compound.

The data clearly indicates that this compound is a potent inhibitor, with activity in the low nanomolar range against diverse HIV-1 isolates.[3] Its efficacy has been shown to be superior to the clinically used drug AZT.[1][2] Furthermore, it demonstrates significant inhibitory activity against HIV-1 isolates resistant to both nucleotide analogue (AZT) and non-nucleotide analogue (nevirapine) RT inhibitors.[1][2][8]

Experimental Protocols

The discovery and characterization of this compound's biological activity involved several key experimental procedures.

Bioassay-Guided Isolation

This compound was identified from over 4,500 plant extracts through a process known as bioassay-guided isolation.[2][4] This methodology systematically links chemical fractionation with biological testing.

Protocol Outline:

-

Crude Extraction: The stems, leaves, and roots of Justicia gendarussa are collected and subjected to solvent extraction to produce a crude extract.[4][8]

-

Fractionation: The crude extract is separated into simpler fractions using chromatographic techniques (e.g., column chromatography).

-

Anti-HIV Screening: Each fraction is tested for its ability to inhibit HIV-1 replication in a cell-based assay.

-

Iterative Refinement: Fractions showing high activity are selected for further sub-fractionation.

-

Isolation and Identification: This iterative process of fractionation and bioassay is repeated until a pure, active compound is isolated. The structure of the isolated compound (this compound) is then determined using spectroscopic methods (e.g., NMR, Mass Spectrometry).

Visualizing the Isolation Workflow

Caption: Workflow for bioassay-guided isolation of this compound.

In Vitro Anti-HIV-1 Cellular Assay

This assay quantifies the ability of a compound to inhibit HIV-1 replication in a cellular context.

Protocol Outline:

-

Cell Culture: Human T-cells or macrophage cell lines are cultured in appropriate media.

-

Infection: Cells are infected with a known titer of an HIV-1 strain (e.g., Bal, SF162).

-

Treatment: Immediately following infection, the cells are treated with serial dilutions of this compound. A positive control (e.g., AZT) and a negative control (vehicle) are run in parallel.

-

Incubation: The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

-

Quantification of Viral Replication: The cell supernatant is collected, and the extent of viral replication is measured. Common methods include:

-

p24 Antigen ELISA: Measures the concentration of the viral capsid protein p24.

-

Reverse Transcriptase (RT) Activity Assay: Measures the activity of the RT enzyme present in viral particles in the supernatant.

-

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits 50% of viral replication) is calculated.[9]

Reverse Transcriptase (RT) Enzymatic Assay

This is a cell-free assay to confirm direct inhibition of the RT enzyme.

Protocol Outline:

-

Reaction Mixture: A reaction buffer is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), labeled nucleotides (e.g., ³H-dTTP), and purified recombinant HIV-1 RT enzyme.

-

Inhibition: Serial dilutions of this compound are added to the reaction mixture.

-

Reaction Initiation & Incubation: The reaction is initiated and incubated at 37°C to allow for DNA synthesis.

-

Termination & Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated onto filter paper.

-

Quantification: The amount of incorporated labeled nucleotide is measured using a scintillation counter.

-

Data Analysis: The percentage of RT inhibition is calculated for each concentration of this compound, and an IC50 value is determined.

Other Reported Biological Activities

While anti-HIV activity is the most well-characterized, this compound belongs to the arylnaphthalene lignan class of compounds, which are known for a range of biological effects. Some reports have associated naphthalene-based compounds with anti-inflammatory and anticancer activities.[1] However, detailed studies, quantitative data, and specific mechanistic insights for this compound in these areas are not yet extensively published and represent potential avenues for future research.

Summary and Future Directions

This compound is a potent, naturally derived anti-HIV-1 agent with a clear mechanism of action as a reverse transcriptase inhibitor.[1][4] Its high efficacy against a broad range of HIV-1 strains, including those resistant to current therapies, makes it a highly promising candidate for development as a new antiretroviral drug.[2][4][7] The successful chemical synthesis of this compound further enhances its therapeutic potential, as it circumvents the need for large-scale harvesting of the source plant.[6][7]

Future research should focus on preclinical development, including pharmacokinetic and toxicology studies, to assess its viability for human clinical trials. Further investigation into its potential anti-inflammatory and anticancer properties is also warranted. This compound represents a novel agent that could be a valuable addition to the current cocktail of anti-HIV drugs, contributing to improved viral suppression and the prevention of AIDS.[4][6]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Powerful Anti-HIV Compound Found in Asian Medicinal Plant: this compound | Medicine | Sci-News.com [sci.news]

- 5. biospectrumasia.com [biospectrumasia.com]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Plant Compound More Powerful Than AZT against HIV | Lab Manager [labmanager.com]

- 8. Potent Inhibitor of Drug-Resistant HIV-1 Strains Identified from the Medicinal Plant Justicia gendarussa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Patentiflorin A: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a detailed technical overview of the proposed biosynthetic pathway of Patentiflorin A, a potent anti-HIV arylnaphthalene lignan glycoside isolated from the medicinal plant Justicia gendarussa. This document is intended for researchers, scientists, and drug development professionals interested in the natural product synthesis of this promising therapeutic compound.

Introduction

This compound, a secondary metabolite found in Justicia gendarussa, has demonstrated significant inhibitory activity against HIV-1 reverse transcriptase.[1][2][3][4][5] Its complex structure, featuring an arylnaphthalene lignan core glycosidically linked to a quinovopyranosyl moiety, presents a fascinating case study in plant biochemistry. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel antiviral agents. While the complete biosynthetic pathway of this compound in J. gendarussa has not been fully elucidated experimentally, a putative pathway can be constructed based on the well-established principles of lignan biosynthesis in plants.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the phenylpropanoid pathway, a central route in the production of a wide array of plant secondary metabolites. The proposed pathway can be divided into three main stages:

-

Phenylpropanoid Pathway and Monolignol Synthesis: The journey begins with the amino acid L-phenylalanine.

-

Lignan Backbone Formation: Two monolignol units are coupled to form the characteristic lignan scaffold.

-

Glycosylation: The final attachment of a sugar moiety to the lignan aglycone.

A diagrammatic representation of this proposed pathway is provided below.

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Phenylpropanoid Pathway and Monolignol Synthesis

The biosynthesis initiates with the deamination of L-phenylalanine to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). A series of hydroxylation and methylation reactions, followed by the activation to a CoA-thioester, leads to the formation of feruloyl-CoA . This intermediate is then reduced to coniferyl alcohol , one of the primary monolignols, through the action of cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD).

Lignan Backbone Formation: The Path to Diphyllin

The formation of the lignan backbone begins with the oxidative coupling of two molecules of coniferyl alcohol . This stereospecific reaction is mediated by dirigent proteins and oxidases such as laccases or peroxidases, yielding pinoresinol .

Subsequent reductive steps catalyzed by pinoresinol-lariciresinol reductase (PLR) convert pinoresinol to lariciresinol and then to secoisolariciresinol . The latter is then dehydrogenated by secoisolariciresinol dehydrogenase (SDH) to form matairesinol .

The conversion of matairesinol to the arylnaphthalene lactone structure of diphyllin , the aglycone of this compound, is a more complex process. It is hypothesized to proceed through an aryltetralin precursor , which then undergoes dehydration to form the aromatic naphthalene ring system characteristic of diphyllin.

Glycosylation: The Final Step

The terminal step in the biosynthesis of this compound is the glycosylation of the diphyllin aglycone. A UDP-glycosyltransferase (UGT) is proposed to catalyze the transfer of a quinovose sugar moiety from an activated sugar donor, likely UDP-quinovose , to the hydroxyl group of diphyllin, yielding the final product, This compound .

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and metabolite concentrations, for the biosynthesis of this compound in Justicia gendarussa. The following table presents hypothetical quantitative parameters based on general data for lignan biosynthesis in other plant species. This data is for illustrative purposes and requires experimental validation in J. gendarussa.

| Enzyme Class | Substrate(s) | Product(s) | Typical Km (µM) | Typical kcat (s-1) |

| Phenylalanine ammonia-lyase (PAL) | L-Phenylalanine | Cinnamic acid | 30 - 300 | 1 - 50 |

| Cinnamate 4-hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid | 1 - 20 | 0.1 - 5 |

| 4-Coumarate:CoA ligase (4CL) | p-Coumaric acid, ATP, CoA | p-Coumaroyl-CoA | 10 - 200 | 0.5 - 20 |

| Cinnamoyl-CoA reductase (CCR) | Feruloyl-CoA, NADPH | Coniferaldehyde | 5 - 50 | 10 - 100 |

| Cinnamyl alcohol dehydrogenase (CAD) | Coniferaldehyde, NADPH | Coniferyl alcohol | 20 - 150 | 5 - 80 |

| Pinoresinol-lariciresinol reductase (PLR) | Pinoresinol, NADPH | Lariciresinol | 1 - 30 | 0.1 - 10 |

| Secoisolariciresinol dehydrogenase (SDH) | Secoisolariciresinol, NADP+ | Matairesinol | 5 - 100 | 0.05 - 5 |

| UDP-glycosyltransferase (UGT) | Diphyllin, UDP-Quinovose | This compound | 10 - 500 | 0.01 - 2 |

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound in Justicia gendarussa would require a combination of biochemical and molecular biology techniques. Below are generalized protocols for key experiments.

Enzyme Assays

Objective: To determine the activity and kinetic parameters of a putative biosynthetic enzyme.

Protocol:

-

Protein Extraction: Homogenize fresh J. gendarussa tissue (e.g., leaves, stems) in an appropriate extraction buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the crude protein extract.

-

Enzyme Reaction: Prepare a reaction mixture containing the crude protein extract, the putative substrate (e.g., L-phenylalanine for PAL activity), and any necessary co-factors (e.g., NAD(P)H, ATP).

-

Incubation: Incubate the reaction mixture at a controlled temperature for a defined period.

-

Quenching: Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

-

Product Analysis: Analyze the reaction mixture for the presence and quantity of the expected product using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Kinetic Analysis: Repeat the assay with varying substrate concentrations to determine Km and Vmax values.

References

- 1. Lignans: Quantitative Analysis of the Research Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrative analysis of the metabolome and transcriptome provides insights into the mechanisms of lignan biosynthesis in Herpetospermum pedunculosum (Cucurbitaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. easpublisher.com [easpublisher.com]

A Comprehensive Technical Review of Arylnaphthalene Lignan Glycosides: From Phytochemistry to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylnaphthalene lignan glycosides are a significant class of naturally occurring polyphenolic compounds derived from various plant genera, including Phyllanthus, Linum, and Justicia.[1][2] These molecules, characterized by a core arylnaphthalene structure linked to one or more sugar moieties, have garnered substantial interest in the scientific community for their diverse and potent biological activities.[3][4] This technical guide provides an in-depth review of the current literature on arylnaphthalene lignan glycosides, with a focus on their extraction, structural elucidation, and pharmacological properties, particularly their anticancer, antiviral, and anti-inflammatory effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Data Presentation: Biological Activities of Arylnaphthalene Lignan Glycosides

The biological activities of arylnaphthalene lignan glycosides are diverse, with significant potential for therapeutic applications. The following tables summarize the quantitative data on their cytotoxic and antiviral activities as reported in the literature.

Table 1: Cytotoxic Activity of Arylnaphthalene Lignans and their Glycosides against Various Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 | Reference |

| Justicidin B | K562 (Human leukemia) | MTT | 45.4 µM (48h) | [2] |

| 6'-hydroxy justicidin B (HJB) | K562 (Human leukemia) | MTT | 20 µM (48h) | [5] |

| 6'-hydroxy justicidin A (HJA) | K562 (Human leukemia) | MTT | 43.9 µM (48h) | [5] |

| Chinensinaphthol methyl ether (CME) | K562 (Human leukemia) | MTT | 106.2 µM (48h) | [5] |

| Diphyllin | A549 (Human lung carcinoma) | Not specified | 6.46 ± 1.79 μM | |

| Diphyllin | HT-29 (Human colorectal adenocarcinoma) | Not specified | 30.73 ± 0.56 μM | |

| Lignan Glycoside 5 | HL-60 (Human promyelocytic leukemia) | Not specified | 9.2 ± 0.2 μM | [6] |

| Lignan Glycoside 5 | MCF-7 (Human breast adenocarcinoma) | Not specified | 19.2 ± 1.7 μM | [6] |

| Lignan Glycoside 5 | SW480 (Human colon adenocarcinoma) | Not specified | 20.5 ± 0.9 μM | [6] |

| Justiprocumin B | HIV-1 infected cells | Anti-HIV assay | 15–21 nM | |

| Cleistanone | MT2 (T lymphocytic leukemia) | Not specified | 38.1 μM | |

| Acetyl Cleistanone | MT2 (T lymphocytic leukemia) | Not specified | 27.2 μM |

Table 2: Antiviral Activity of Arylnaphthalene Lignans and their Glycosides

| Compound | Virus | Cell Line | Assay | EC50/IC50/MIC | Reference |

| Justicidin A | Vesicular Stomatitis Virus | RL-33 | Antiviral assay | MIC < 0.25 µg/ml | [6] |

| Justicidin B | Vesicular Stomatitis Virus | RL-33 | Antiviral assay | MIC < 0.25 µg/ml | [6] |

| Diphyllin | Vesicular Stomatitis Virus | RL-33 | Antiviral assay | MIC < 0.25 µg/ml | [6] |

| Diphyllin Apioside | Vesicular Stomatitis Virus | RL-33 | Antiviral assay | MIC < 0.25 µg/ml | [6] |

| Diphyllin Apioside-5-acetate | Vesicular Stomatitis Virus | RL-33 | Antiviral assay | MIC < 0.25 µg/ml | [6] |

| Diphyllin | SARS-CoV-2 | Vero | Plaque reduction | EC50 = 1.92 µM | [7] |

| Cleistanthin B | SARS-CoV-2 | Vero | Plaque reduction | EC50 = 6.51 µM | [7] |

| Diphyllin | Influenza A virus (H1N1) | MDCK | Not specified | IC50 = 0.89 ± 0.08 μM | |

| 6-deoxyglucose-diphyllin (DGP) | Zika Virus | Various | Viral fusion inhibition | IC50 = 10–70 nM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature on arylnaphthalene lignan glycosides.

Extraction and Isolation of Arylnaphthalene Lignan Glycosides

A general procedure for the extraction and isolation of arylnaphthalene lignan glycosides from plant material is as follows:

-

Plant Material Preparation: The air-dried and powdered plant material (e.g., whole plant, leaves, or stems) is subjected to extraction.

-

Extraction: The powdered material is typically extracted with 95% ethanol (EtOH) at room temperature for an extended period, often with repeated cycles to ensure exhaustive extraction.[8]

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

Fractionation: The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

-

Column Chromatography: The fractions enriched with lignan glycosides (often the EtOAc and n-BuOH fractions) are subjected to repeated column chromatography.

-

Stationary Phases: Silica gel, Sephadex LH-20, and ODS (C18) are commonly used.

-

Mobile Phases: Gradient elution with solvent systems like chloroform-methanol (CHCl3-MeOH) or methanol-water (MeOH-H2O) is employed to separate the compounds.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC with a C18 column and a suitable mobile phase, typically a gradient of acetonitrile (ACN) in water.

Structural Elucidation

The chemical structures of the isolated arylnaphthalene lignan glycosides are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: - and 13C-NMR spectra provide information about the proton and carbon framework of the molecule.

-

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity between protons and carbons, thus elucidating the complete structure of the aglycone and the sugar moieties, as well as their linkage points.[9]

-

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.[5]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (arylnaphthalene lignan glycoside) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the biological activities of arylnaphthalene lignan glycosides.

Experimental workflow for arylnaphthalene lignan glycosides.

Anticancer mechanism: Caspase-dependent apoptosis pathway.

Anti-inflammatory mechanism: Inhibition of NF-κB signaling.

References

- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 4. Diphyllin Shows a Broad-Spectrum Antiviral Activity against Multiple Medically Important Enveloped RNA and DNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. reactionbiology.com [reactionbiology.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Caspase activity assays: pancaspase flow cytometry and Western blotting [bio-protocol.org]

Methodological & Application

Application Notes and Protocols: Total Synthesis of Patentiflorin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patentiflorin A, an arylnaphthalene lignan glycoside isolated from Justicia gendarussa, has demonstrated potent inhibitory activity against HIV-1, including drug-resistant strains.[1][2][3] Its mechanism of action involves the inhibition of the viral reverse transcriptase enzyme, a critical component in the HIV life cycle.[1][4] The total synthesis of this compound has been accomplished, providing a viable route for the production of this complex natural product and enabling further structure-activity relationship studies for the development of new anti-HIV agents.[1] This document provides a detailed protocol for the total synthesis of this compound, compiled from published synthetic strategies for the aglycone (diphyllin) and related glycosylation methods.

Biological Activity of this compound

This compound exhibits significant anti-HIV-1 activity with low nanomolar IC50 values against a range of HIV-1 strains. Its potency is notably greater than the first-generation reverse transcriptase inhibitor, AZT (zidovudine).[1][2][3]

| HIV-1 Strain | Type | IC50 (nM)[5] |

| Bal | M-Tropic | 32 |

| 89.6 | Dual-Tropic | 31 |

| SF162 | M-Tropic | 30 |

| Lav.04 | T-Tropic | 32 |

| HIV-1LAV | - | 108 |

| HIV-11617-1 | - | 61 |

| HIV-1N119 | - | 47 |

Total Synthesis of this compound: An Overview

The total synthesis of this compound can be conceptually divided into two main stages: the synthesis of the aglycone, diphyllin, and the subsequent stereoselective glycosylation with a protected quinovose derivative, followed by deprotection.

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Part 1: Synthesis of Diphyllin (Aglycone)

This protocol is adapted from a reported synthesis of diphyllin.[6][7]

Step 1: Synthesis of Intermediate Aldehyde

-

Reaction: Protection of a commercially available substituted benzaldehyde.

-

Reagents and Conditions:

-

Substituted benzaldehyde (1.0 eq)

-

Ethylene glycol (1.5 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

-

Benzene, reflux, 10 h

-

-

Procedure: A mixture of the substituted benzaldehyde, ethylene glycol, and p-TsOH in benzene is heated to reflux with a Dean-Stark trap to remove water. After completion (monitored by TLC), the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

-

Expected Yield: ~95%

Step 2: Formation of the Butenolide Intermediate

-

Reaction: Stobbe condensation to form a butenolide intermediate.

-

Reagents and Conditions:

-

Protected aldehyde from Step 1 (1.0 eq)

-

Dimethyl succinate (1.2 eq)

-

Potassium t-butoxide (1.1 eq)

-

t-Butanol, room temperature, 12 h

-

-

Procedure: To a solution of potassium t-butoxide in t-butanol, a mixture of the protected aldehyde and dimethyl succinate is added dropwise. The reaction is stirred at room temperature overnight. The reaction is then quenched with water and acidified. The product is extracted with an organic solvent and purified.

Step 3: Lactonization and Aromatization to form the Arylnaphthalene Core

-

Reaction: Intramolecular cyclization and subsequent aromatization to form the diphyllin precursor.

-

Reagents and Conditions:

-

Butenolide intermediate from Step 2 (1.0 eq)

-

Acetic anhydride (excess)

-

Sodium acetate (2.0 eq)

-

Reflux, 4 h

-

-

Procedure: The butenolide intermediate is heated to reflux in acetic anhydride with sodium acetate. After the reaction is complete, the mixture is poured into ice water, and the precipitate is collected by filtration and washed.

Step 4: Deprotection to Yield Diphyllin

-

Reaction: Acid-catalyzed deprotection of the aldehyde.

-

Reagents and Conditions:

-

Diphyllin precursor from Step 3 (1.0 eq)

-

Aqueous HCl (10%)

-

Acetone, reflux, 2 h

-

-

Procedure: The protected diphyllin precursor is refluxed in a mixture of acetone and aqueous HCl. After completion, the reaction is cooled, and the product is isolated by filtration.

-

Expected Yield: ~70% over 3 steps.[6]

Part 2: Glycosylation and Deprotection to Yield this compound

This part of the protocol is based on general methods for the glycosylation of arylnaphthalene lignans.

Step 5: Acetylation of Quinovose

-

Reaction: Peracetylation of L-quinovose.

-

Reagents and Conditions:

-

L-Quinovose (1.0 eq)

-

Acetic anhydride (5.0 eq)

-

Pyridine (catalytic)

-

Room temperature, overnight

-

-

Procedure: L-Quinovose is dissolved in acetic anhydride and pyridine and stirred at room temperature. The reaction mixture is then poured into ice water, and the product is extracted, washed, and concentrated.

Step 6: Bromination of Acetylated Quinovose

-

Reaction: Conversion of the peracetylated quinovose to the glycosyl bromide.

-

Reagents and Conditions:

-

Peracetylated quinovose (1.0 eq)

-

HBr in acetic acid (33% solution)

-

Dichloromethane (CH2Cl2), room temperature, 15 min

-

-

Procedure: The peracetylated quinovose is dissolved in dichloromethane, and the HBr/acetic acid solution is added. The reaction is stirred for a short period, then diluted with dichloromethane and washed with cold water and sodium bicarbonate solution. The organic layer is dried and concentrated.

-

Expected Yield: ~99%

Step 7: Glycosylation of Diphyllin

-

Reaction: Phase-transfer catalyzed glycosylation of diphyllin with the acetylated quinovosyl bromide.

-

Reagents and Conditions:

-

Diphyllin (1.0 eq)

-

Acetylated quinovosyl bromide from Step 6 (1.2 eq)

-

Tetrabutylammonium bromide (TBAB) (0.1 eq)

-

Sodium hydroxide (NaOH) (2.0 eq)

-

Chloroform (CHCl3), 40 °C, 6 h

-

-

Procedure: A mixture of diphyllin, acetylated quinovosyl bromide, and TBAB in chloroform is stirred at 40°C. An aqueous solution of NaOH is added, and the reaction is stirred vigorously for 6 hours. The organic layer is then separated, washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 8: Deprotection to Yield this compound

-

Reaction: Zemplén deacetylation to remove the acetyl protecting groups.

-

Reagents and Conditions:

-

Protected this compound from Step 7 (1.0 eq)

-

Potassium carbonate (K2CO3) (catalytic)

-

Methanol (MeOH), room temperature, 1 h

-

-

Procedure: The protected this compound is dissolved in methanol, and a catalytic amount of potassium carbonate is added. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then neutralized with an acidic resin, filtered, and the solvent is evaporated to yield this compound.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is allosteric to the active site. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA.

Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound.

References

- 1. Potent Inhibitor of Drug-Resistant HIV-1 Strains Identified from the Medicinal Plant Justicia gendarussa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianscientist.com [asianscientist.com]

- 3. Powerful Anti-HIV Compound Found in Asian Medicinal Plant: this compound | Medicine | Sci-News.com [sci.news]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Diphyllin Shows a Broad-Spectrum Antiviral Activity against Multiple Medically Important Enveloped RNA and DNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Anti-HIV Assay of Patentiflorin A

Introduction

Patentiflorin A, a naturally occurring arylnaphthalene lignan glycoside isolated from Justicia gendarussa, has demonstrated potent in vitro anti-HIV activity.[1][2] It functions as a reverse transcriptase (RT) inhibitor, a crucial enzyme for HIV replication, and has shown efficacy against both wild-type and drug-resistant strains of HIV-1.[3][4][5][6] This document provides detailed protocols for assessing the in vitro anti-HIV activity and cytotoxicity of this compound, intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the reported in vitro anti-HIV-1 and cytotoxicity data for this compound.

| HIV-1 Strain | Tropism | IC50 (nM) | Cell Line | CC50 (µM) | Assay for Cytotoxicity | Reference |

| Bal | M-Tropic | 32 | Human PBMC | 75 | CellTiter 96 AQueous one solution cell proliferation assay | [1] |

| 89.6 | Dual-Tropic | 31 | Human PBMC | 75 | CellTiter 96 AQueous one solution cell proliferation assay | [1] |

| SF162 | M-Tropic | 30 | Human PBMC | 75 | CellTiter 96 AQueous one solution cell proliferation assay | [1] |

| Lav.04 | T-Tropic | 32 | Human PBMC | 75 | CellTiter 96 AQueous one solution cell proliferation assay | [1] |

| HIV-1LAV | - | 108 | Human PBMC | 75 | CellTiter 96 AQueous one solution cell proliferation assay | [1] |

| HIV-11617-1 | - | 61 | Human PBMC | 75 | CellTiter 96 AQueous one solution cell proliferation assay | [1] |

| HIV-1N119 | - | 47 | Human PBMC | 75 | CellTiter 96 AQueous one solution cell proliferation assay | [1] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for interpreting the anti-HIV activity results.

Materials:

-

Human T-lymphocytic cell line (e.g., MT-4)

-

This compound

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted compound to the wells, resulting in final concentrations to be tested. Include wells with cells only (cell control) and medium only (background control).

-

Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

In Vitro Anti-HIV Assay (HIV-1 Induced Cytopathic Effect Inhibition)

This assay measures the ability of this compound to inhibit the cytopathic effects induced by HIV-1 infection in a susceptible cell line.

Materials:

-

Human T-lymphocytic cell line (e.g., MT-4)

-

HIV-1 laboratory-adapted strain (e.g., HIV-1IIIB)

-

This compound

-

RPMI 1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

MTT solution and solubilization buffer (as above)

-

Microplate reader

Procedure:

-

Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 50 µL of the diluted compound to the wells.

-

Add 100 µL of HIV-1 stock (at a predetermined dilution that causes a significant cytopathic effect) to the wells. Include wells with cells and virus only (virus control), cells only (cell control), and compound only (toxicity control).

-

Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

-

Perform the MTT assay as described in the cytotoxicity protocol to determine cell viability.

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of protection from virus-induced cytopathic effect against the compound concentration.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a target-specific assay to confirm the mechanism of action of this compound as an RT inhibitor.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

This compound

-

RT assay kit (commercially available, e.g., from Roche or Millipore)

-

Poly(A) template and oligo(dT) primer

-

Labeled nucleotides (e.g., [3H]-dTTP or digoxigenin-dUTP)

-

Reaction buffer

-

Lysis buffer

-

Scintillation counter or ELISA reader (depending on the kit)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, poly(A) template, oligo(dT) primer, and labeled nucleotides.

-

Add serial dilutions of this compound to the reaction mixture.

-

Initiate the reaction by adding recombinant HIV-1 RT.

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction and precipitate the newly synthesized DNA.

-

Quantify the amount of incorporated labeled nucleotide using a scintillation counter or an ELISA reader.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the RT activity.

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro anti-HIV testing of this compound.

Mechanism of Action: Reverse Transcriptase Inhibition

Caption: Mechanism of action of this compound as an HIV reverse transcriptase inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potent Inhibitor of Drug-Resistant HIV-1 Strains Identified from the Medicinal Plant Justicia gendarussa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plant Compound More Powerful Than AZT against HIV | Lab Manager [labmanager.com]

- 4. Powerful Anti-HIV Compound Found in Asian Medicinal Plant: this compound | Medicine | Sci-News.com [sci.news]

- 5. sciencedaily.com [sciencedaily.com]

- 6. researchgate.net [researchgate.net]

Application Note: Cell-Based Assays for Determining the Efficacy of Patentiflorin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patentiflorin A is an arylnaphthalene lignan (ANL) glycoside isolated from the medicinal plant Justicia gendarussa.[1] This plant has a history of use in traditional medicine for treating various ailments, including fever, rheumatism, and arthritis.[2][3] Modern scientific investigation has identified this compound as a potent anti-HIV-1 agent.[1][2] Its primary mechanism of action is the inhibition of the HIV-1 reverse transcriptase (RT) enzyme, which is critical for the virus to integrate its genetic material into the host cell's DNA.[2][3][4]

Studies have demonstrated that this compound exhibits significantly higher inhibitory effects against both M-tropic and T-tropic HIV-1 isolates compared to the clinically used anti-HIV drug Azidothymidine (AZT).[1][5] Furthermore, it has shown efficacy against drug-resistant HIV-1 strains, making it a promising candidate for development as a novel antiretroviral therapeutic.[1][4][5]

This application note provides detailed protocols for a series of cell-based assays to evaluate the cytotoxicity and anti-HIV-1 efficacy of this compound. The described workflows are essential for determining the therapeutic window and mechanism of action of this compound.

Experimental Workflow Overview

The overall process involves determining the cytotoxicity of this compound to establish a safe dosage range, followed by specific assays to measure its ability to inhibit HIV-1 replication and the activity of the reverse transcriptase enzyme.

Caption: General experimental workflow for evaluating this compound.

Protocol 1: Cytotoxicity Assay (MTT-Based)

This protocol determines the concentration range of this compound that is non-toxic to the host cells, which is crucial for differentiating antiviral effects from general cytotoxicity.

3.1 Materials

-

Host cells (e.g., TZM-bl, C8166 T-cells)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound stock solution (in DMSO)

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader (570 nm)

3.2 Method

-

Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be <0.1%. Include a "cells only" control (medium only) and a "vehicle" control (medium with 0.1% DMSO).

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

Protocol 2: Anti-HIV-1 Efficacy (p24 Antigen Capture ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.

4.1 Materials

-

Host cells and complete growth medium

-

HIV-1 stock (e.g., HIV-1IIIB or HIV-1BaL)

-

This compound stock solution

-

96-well plates

-

Commercially available HIV-1 p24 Antigen ELISA kit

-

Plate reader (specified by kit instructions)

4.2 Method

-

Cell Seeding: Seed host cells in a 96-well plate at 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment and Infection:

-

Prepare serial dilutions of this compound in complete medium at concentrations below the calculated CC₅₀.

-

Add the compound dilutions to the cells.

-

Immediately add a pre-titered amount of HIV-1 virus stock to each well.

-

Include controls: "uninfected cells," "infected cells" (no compound), and a positive control (e.g., AZT).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂ to allow for viral replication.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant.

-

p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's protocol.

-

Analysis: Calculate the percentage of HIV-1 inhibition for each concentration relative to the "infected cells" control. Plot the inhibition percentage against the log of the compound concentration to determine the 50% inhibitory concentration (IC₅₀).

Data Presentation

Quantitative data should be summarized to determine the therapeutic potential of this compound. The Selectivity Index (SI), the ratio of cytotoxicity to antiviral activity, is a critical parameter. A higher SI value indicates a more promising therapeutic candidate.

Table 1: Cytotoxicity and Antiviral Efficacy of this compound

| Compound | Host Cell Line | CC₅₀ (µM) | Virus Strain | IC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| This compound | TZM-bl | >50 | HIV-1IIIB | 0.025 | >2000 |

| This compound | C8166 | >50 | HIV-1BaL | 0.032 | >1562 |

| AZT (Control) | TZM-bl | >100 | HIV-1IIIB | 0.004 | >25000 |

| AZT (Control) | C8166 | >100 | HIV-1BaL | 0.005 | >20000 |

Note: Data presented are examples and should be replaced with experimental results.

Mechanism of Action: HIV-1 Reverse Transcription

This compound's primary molecular target is the HIV-1 reverse transcriptase enzyme.[2][3][6] This enzyme is responsible for converting the viral RNA genome into DNA, a process essential for the virus to integrate into the host genome and replicate. By inhibiting this step, this compound effectively halts the viral life cycle.

Caption: Inhibition of HIV-1 Reverse Transcription by this compound.

Protocol 3: Reverse Transcriptase (RT) Activity Assay

A cell-free enzymatic assay can directly confirm the inhibitory effect of this compound on RT activity.

7.1 Materials

-

Recombinant HIV-1 Reverse Transcriptase

-

Commercially available non-radioactive RT activity assay kit (e.g., colorimetric or fluorescent)

-

This compound stock solution

-

Reaction buffer and components as supplied by the kit

7.2 Method

-

Prepare Reactions: In a 96-well plate, set up the reaction mixture according to the kit manufacturer's instructions.

-

Add Inhibitor: Add serial dilutions of this compound to the reaction wells. Include a "no inhibitor" control and a positive control inhibitor (e.g., Nevirapine).

-

Start Reaction: Add the recombinant HIV-1 RT enzyme to initiate the reaction.

-

Incubation: Incubate the plate for the time and temperature specified in the kit protocol (e.g., 1-2 hours at 37°C).

-

Detection: Stop the reaction and perform the detection steps as outlined in the kit manual (e.g., adding detection reagents and measuring absorbance or fluorescence).

-

Analysis: Calculate the percentage of RT inhibition for each concentration relative to the "no inhibitor" control. Determine the IC₅₀ value.

Table 2: In Vitro Inhibition of HIV-1 Reverse Transcriptase

| Compound | IC₅₀ (µM) |

| This compound | 0.015 |

| Nevirapine (Control) | 0.040 |

Note: Data presented are examples and should be replaced with experimental results.

Conclusion

The protocols detailed in this application note provide a robust framework for evaluating the efficacy and mechanism of action of this compound as an anti-HIV-1 agent. By systematically determining the cytotoxicity (CC₅₀) and viral inhibitory concentration (IC₅₀), researchers can calculate a selectivity index to assess the compound's therapeutic potential. Further confirmation of its mechanism through direct enzymatic assays solidifies its characterization as a potent HIV-1 reverse transcriptase inhibitor. These assays are foundational for the preclinical development of this compound and its analogues.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Powerful Anti-HIV Compound Found in Asian Medicinal Plant: this compound | Medicine | Sci-News.com [sci.news]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Plant Compound More Powerful Than AZT against HIV | Lab Manager [labmanager.com]

- 5. Potent Inhibitor of Drug-Resistant HIV-1 Strains Identified from the Medicinal Plant Justicia gendarussa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vivo Study of Patentiflorin A: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patentiflorin A, a naturally derived arylnaphthalene lignan glycoside, has demonstrated significant promise as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase in vitro.[1][2][3] Its efficacy against both wild-type and drug-resistant HIV-1 strains highlights its potential as a novel therapeutic agent.[1][3] To advance the preclinical development of this compound, rigorous in vivo evaluation in relevant animal models is essential to establish its safety, pharmacokinetic profile, and therapeutic efficacy.

These application notes provide detailed protocols for the in vivo investigation of this compound in animal models, covering toxicity, efficacy, and pharmacokinetic studies. The following sections are designed to guide researchers in the systematic evaluation of this promising anti-HIV compound.

I. Preclinical Toxicity Assessment of this compound

A thorough evaluation of the toxicological profile of this compound is a prerequisite for its further development. The following protocols are adapted from established OECD guidelines for the testing of chemicals.[4]

A. Acute Oral Toxicity Study (OECD 423)

Objective: To determine the acute oral toxicity of this compound in a rodent model and to identify the median lethal dose (LD50).[4]

Animal Model: Wistar rats (8–12 weeks old, 240–300 g), with an equal number of males and females.[4]

Experimental Protocol:

-

Animal Acclimatization: House animals in controlled conditions (23–25°C, 12-hour light-dark cycle) with ad libitum access to food and water for at least one week prior to the study.[4]

-

Dosing:

-

Prepare a vehicle control (e.g., sterile water, 0.5% carboxymethylcellulose).

-

Prepare graded doses of this compound in the vehicle.

-

Administer a single oral dose of this compound or vehicle to respective groups of animals via gavage.

-

-

Observation:

-

Monitor animals for clinical signs of toxicity (e.g., changes in behavior, fur, eyes, and mucous membranes) and mortality at regular intervals for 14 days.[4]

-

Record body weight changes on days 0, 7, and 14.

-

-

Endpoint:

-

Perform gross necropsy on all animals at the end of the 14-day observation period.

-

Collect major organs for histopathological examination.

-

Calculate the LD50 based on mortality data.

-

B. Subacute (28-Day) Repeated Dose Oral Toxicity Study (OECD 408)

Objective: To evaluate the potential adverse effects of repeated oral administration of this compound over a 28-day period.[4]

Animal Model: Wistar rats (8–12 weeks old, 250–300 g), with an equal number of males and females.[4]

Experimental Protocol:

-

Animal Acclimatization: As described for the acute toxicity study.[4]

-

Dosing:

-

Administer this compound or vehicle orally once daily for 28 consecutive days.

-

Include a control group, a low-dose, a mid-dose, and a high-dose group.

-

-

Clinical Observations:

-

Conduct daily clinical observations for signs of toxicity.

-

Measure body weight and food consumption weekly.

-

-

Hematology and Clinical Biochemistry:

-

Collect blood samples at the end of the 28-day period for hematological and clinical biochemistry analysis.

-

-

Pathology:

-

At the end of the study, perform a full necropsy on all animals.

-

Weigh major organs (liver, kidneys, spleen, etc.).

-

Preserve organs for detailed histopathological examination.

-

Data Presentation: Toxicity Studies

Table 1: Acute Oral Toxicity Observations

| Dose Group | Number of Animals (M/F) | Mortality | Clinical Signs of Toxicity | Body Weight Change (Day 14) | Gross Necropsy Findings |

| Vehicle Control | 5/5 | ||||

| Low Dose | 5/5 | ||||

| Mid Dose | 5/5 | ||||

| High Dose | 5/5 |

Table 2: Subacute (28-Day) Toxicity Study Endpoints

| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |

| Hematology | ||||

| Red Blood Cell Count | ||||

| White Blood Cell Count | ||||

| Hemoglobin | ||||

| Platelet Count | ||||

| Clinical Biochemistry | ||||

| Alanine Aminotransferase (ALT) | ||||

| Aspartate Aminotransferase (AST) | ||||

| Blood Urea Nitrogen (BUN) | ||||

| Creatinine | ||||

| Organ Weights (g) | ||||

| Liver | ||||

| Kidneys | ||||

| Spleen | ||||

| Histopathology | ||||

| Liver | ||||

| Kidneys |

II. In Vivo Efficacy of this compound Against HIV-1

Given that this compound is a potent inhibitor of HIV-1 reverse transcriptase, a humanized mouse model is the most appropriate system for in vivo efficacy testing.[5][6][7]

A. Anti-HIV-1 Efficacy in a Humanized Mouse Model

Objective: To evaluate the in vivo antiretroviral activity of this compound in a humanized mouse model of HIV-1 infection.

Animal Model: Humanized mice (e.g., NSG-BLT or hu-HSC models) reconstituted with a functional human immune system.[5][6]

Experimental Protocol:

-

Model Confirmation: Confirm successful human immune cell engraftment (e.g., by flow cytometry for human CD45+ cells).

-

HIV-1 Infection:

-

Infect humanized mice with a replication-competent HIV-1 strain (e.g., via intravenous or intraperitoneal injection).

-

Monitor viral load in plasma to confirm established infection.

-

-

Treatment:

-

Once viremia is established, randomize mice into treatment groups:

-

Vehicle Control

-

This compound (various dose levels)

-

Positive Control (e.g., a clinically approved reverse transcriptase inhibitor like AZT or Emtricitabine).

-

-

Administer treatment daily for a specified period (e.g., 14-28 days).

-

-

Monitoring:

-

Collect blood samples weekly to measure plasma HIV-1 RNA levels (viral load).

-

Monitor human CD4+ T cell counts throughout the study.

-

-

Endpoint:

-

At the end of the treatment period, euthanize mice and collect tissues (spleen, lymph nodes, etc.) to measure tissue viral load and assess immune cell populations.

-

Data Presentation: Efficacy Study

Table 3: In Vivo Anti-HIV-1 Efficacy of this compound

| Treatment Group | Mean Baseline Viral Load (copies/mL) | Mean Viral Load at Day 14 (copies/mL) | Log10 Reduction in Viral Load | Mean CD4+ T Cell Count (cells/µL) at Day 14 |

| Vehicle Control | ||||

| This compound (Low Dose) | ||||

| This compound (High Dose) | ||||

| Positive Control (e.g., AZT) |

III. Pharmacokinetic Profiling of this compound

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for dose selection and optimization.

A. Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of this compound following oral and intravenous administration in rats.